4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile
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Overview
Description
4,4,5-Trimethyl-6-oxa-3-thiabicyclo[310]hexane-1-carbonitrile is a unique bicyclic compound characterized by its complex structure, which includes an oxa (oxygen) and thia (sulfur) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety protocols for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.
Properties
CAS No. |
61348-73-0 |
---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4,4,5-trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C8H11NOS/c1-6(2)7(3)8(4-9,10-7)5-11-6/h5H2,1-3H3 |
InChI Key |
FGLRWLMREMUJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(C(O2)(CS1)C#N)C)C |
Origin of Product |
United States |
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